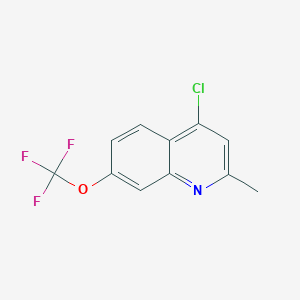

4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline

Description

Properties

CAS No. |

53985-77-6 |

|---|---|

Molecular Formula |

C11H7ClF3NO |

Molecular Weight |

261.63 g/mol |

IUPAC Name |

4-chloro-2-methyl-7-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-3-2-7(5-10(8)16-6)17-11(13,14)15/h2-5H,1H3 |

InChI Key |

PXKMHBLZMCMJNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Functional Group Introduction

The synthesis often begins with substituted aniline derivatives, specifically o-substituted anilines bearing the trifluoromethoxy group or its precursors. For example, 2-methyl-7-(trifluoromethoxy)aniline derivatives serve as primary building blocks.

Cyclization and Quinoline Core Formation

One classical approach involves condensation of the substituted aniline with malonate derivatives such as ethyl ethoxymethylene malonate or β-propiolactone to form an intermediate that cyclizes to the quinoline ring system. This step typically yields hydroxyquinoline intermediates with substituents in place.

Chlorination at the 4-Position

The critical chlorination step to install the chlorine atom at the 4-position is achieved by reacting hydroxyquinoline intermediates or corresponding acids with chlorinating agents. Common chlorinating agents include:

- Phosphorus oxychloride (POCl3)

- Phosphorus pentachloride (PCl5)

- Thionyl chloride (SOCl2)

The reaction is often conducted in the presence of an oxidizing agent such as iodine or ferric chloride to facilitate chlorination and avoid side reactions. The process is typically carried out under controlled temperature (around 90-95 °C) to optimize yield.

Oxidation and Functional Group Transformations

Oxidation steps may be necessary to convert intermediates such as tetrahydroquinolines to quinolines or to stabilize the substituents. Oxidizing agents like iodine or cupric chloride are employed.

Detailed Process Example from Literature

A notable patented process (US Patent US4277607A) describes the preparation of 4-chloroquinolines substituted with trifluoromethoxy groups, which can be adapted for 4-chloro-2-methyl-7-(trifluoromethoxy)quinoline:

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| A | Formation of β-(o-trifluoromethoxyanilino)-propanoic acid | Condensation of o-trifluoromethoxyaniline with acrylic acid at 75 °C under nitrogen, presence of hydroquinone as inhibitor | Crystalline acid intermediate obtained after workup |

| B | Chlorination to 4-chloroquinoline derivative | Reaction of acid intermediate with phosphorus oxychloride and iodine at 93-95 °C | Direct formation of 4-chloroquinoline derivative with ~80% yield |

This process avoids unstable intermediates such as 4-oxo-tetrahydroquinolines and reduces the number of steps compared to older methods, improving overall efficiency and yield.

Comparative Analysis of Chlorination Agents and Oxidation Conditions

| Chlorination Agent | Oxidizing Agent | Advantages | Notes |

|---|---|---|---|

| Phosphorus oxychloride (POCl3) | Iodine | High selectivity, good yields (~80%) | Preferred for industrial scale |

| Phosphorus pentachloride (PCl5) | Air oxygen or ferric chloride | Effective but harsher conditions | May require careful temperature control |

| Thionyl chloride (SOCl2) | Cupric chloride | Useful for sensitive substrates | Generates gaseous byproducts |

Reaction Conditions Optimization

- Temperature: Typically maintained between 90-95 °C during chlorination to balance reaction rate and side product formation.

- Time: Reaction times vary but usually range from 30 minutes to several hours depending on scale.

- Atmosphere: Nitrogen or inert atmosphere used during condensation steps to prevent oxidation of sensitive intermediates.

- Purification: Final products are purified by recrystallization or chromatographic techniques to achieve high purity.

Summary of Research Outcomes

- The novel process using β-(o-trifluoromethoxyanilino)-propanoic acid as a key intermediate followed by chlorination with phosphorus oxychloride and iodine provides an efficient, high-yield route to this compound.

- This method minimizes steps and avoids unstable intermediates, making it suitable for both laboratory synthesis and industrial production.

- The choice of chlorination and oxidation agents critically influences yield and purity.

- The process is supported by multiple patents and peer-reviewed literature, confirming its reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Quinoline derivatives, including 4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, studies have shown that derivatives with trifluoromethyl substitutions can enhance the potency against various bacterial strains due to their ability to disrupt bacterial cell membranes .

Anticancer Properties

The compound has been evaluated for its potential as an anticancer agent. A study on related quinoline derivatives revealed that modifications at the 7-position, such as the introduction of trifluoromethyl groups, can lead to improved activity against breast cancer cell lines. Specifically, compounds derived from the 7-trifluoromethyl-4-aminoquinoline system exhibited increased growth inhibition in MCF7 and MDA-MB231 cells . The structure-activity relationship (SAR) analysis highlighted that the trifluoromethoxy group plays a crucial role in enhancing biological activity.

Antimalarial Activity

This compound has also been investigated for its antimalarial properties. In vitro studies have shown that quinoline derivatives can effectively target Plasmodium falciparum, the causative agent of malaria. Compounds with similar structural features have demonstrated potent activity against chloroquine-resistant strains of the parasite . This positions this compound as a promising candidate for further development in antimalarial therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The presence of the trifluoromethoxy group significantly influences the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets. Table 1 summarizes key structural modifications and their corresponding biological activities.

Case Studies

Case Study 1: Anticancer Evaluation

In a study assessing various quinoline derivatives, this compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast cancer models. The introduction of additional functional groups further improved efficacy, suggesting a pathway for developing more potent anticancer agents .

Case Study 2: Antimalarial Screening

A series of quinoline derivatives were screened for their antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The results demonstrated that compounds with trifluoromethyl substitutions exhibited superior activity compared to their chloroquine counterparts, highlighting the potential of this compound in malaria treatment strategies .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of 4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline with analogous compounds:

Electronic and Steric Effects

- Trifluoromethoxy (-OCF₃) vs. However, CF₃-substituted analogs (e.g., 4-Chloro-7-(trifluoromethyl)quinoline) may exhibit higher steric hindrance, affecting binding to biological targets .

- Chloro vs. Fluoro Substitution: Evidence indicates that 7-fluoroquinolines undergo nucleophilic aromatic substitution more readily than 7-chloro derivatives, limiting their stability in amine-rich environments . The chloro substituent in the target compound likely improves synthetic feasibility and stability.

Physicochemical Properties

- Solubility and Crystallinity: The methoxy and trifluoromethoxy groups in 4-Chloro-6,7-dimethoxyquinoline () contribute to planar molecular structures, facilitating crystal packing. In contrast, bulkier groups (e.g., CF₃) disrupt planarity, reducing crystallinity but improving membrane permeability .

- Molecular Weight and Lipophilicity: The target compound (MW ≈ 277.6 g/mol) is lighter than 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (MW 324.52 g/mol, ), suggesting better bioavailability for small-molecule therapeutics.

Biological Activity

4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a chlorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethoxy group at the 7-position. This structural arrangement contributes to its distinctive chemical properties, enhancing its lipophilicity and stability, which are crucial for various medicinal applications.

- Molecular Formula: C10H8ClF3N

- Molecular Weight: Approximately 245.63 g/mol

- Structural Features:

- Quinoline ring system

- Substituents: Chlorine (Cl), Methyl (CH₃), Trifluoromethoxy (CF₃O)

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its potential as an antimalarial agent . Research indicates that this compound enhances the cell penetration ability of peptides, thereby improving their therapeutic efficacy against malaria. The trifluoromethoxy group is particularly significant for its interaction with protons during cellular uptake, which may lead to increased pH and destabilization of cell membranes, facilitating drug delivery into cells.

The mechanism of action involves:

- Cell Penetration: The trifluoromethoxy group enhances membrane permeability.

- pH Interaction: Alters intracellular pH, potentially destabilizing cellular membranes.

- Target Interaction: May interact with specific biological targets, enhancing therapeutic effects against malaria and possibly other diseases.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Chloro-6-methylquinoline | 0.99 | Different substitution pattern on the quinoline ring |

| 4-Chloro-7-fluoroquinoline | 0.91 | Fluorine instead of trifluoromethoxy group |

| 2-Chloro-4-methyl-7-(methylthio)quinoline | 0.88 | Contains a methylthio group |

| 4-Chloro-2-methyl-8-trifluoromethylquinoline | 0.83 | Trifluoromethyl group at a different position |

| 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | 0.79 | Methoxy group introduces different polar character |

This distinct profile makes it particularly valuable in drug development and material science applications.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Antimalarial Activity : Studies have shown that derivatives of quinoline, including this compound, exhibit significant antimalarial properties by inhibiting Plasmodium falciparum growth in vitro. The IC50 values for related compounds range from low micromolar concentrations, indicating strong activity against malaria parasites .

- Antimicrobial Potential : The compound has also been assessed for antibacterial properties against various strains including Pseudomonas aeruginosa and Staphylococcus aureus. In synergistic studies with established antibiotics like ciprofloxacin, it demonstrated enhanced antibacterial activity .

- Toxicity Profile : Safety assessments conducted on human red blood cells indicated that while exhibiting potent biological activity, the compound maintains a favorable toxicity profile, making it a candidate for further development in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclocondensation reactions starting with substituted aniline derivatives. A key route includes:

- Step 1: Reacting 2-methyl-7-(trifluoromethoxy)aniline with chlorinating agents (e.g., POCl₃) to introduce the chloro group at position 4 .

- Step 2: Cyclization using acid catalysts (e.g., polyphosphoric acid) to form the quinoline core.

Critical Factors:

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Answer: Standard characterization involves:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C2, trifluoromethoxy at C7) .

- Mass Spectrometry (HRMS): Validates molecular weight (C₁₁H₈ClF₃NO₂; theoretical MW: 281.6 g/mol) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

Key Tip: Use deuterated DMSO for NMR to avoid signal overlap from trifluoromethoxy protons .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Answer: The -OCF₃ group is strongly electron-withdrawing, which:

- Stabilizes intermediates in Suzuki-Miyaura couplings by reducing electron density at the quinoline core .

- Modulates regioselectivity: Reactions at C4 (chloro-substituted) are slower due to decreased π-electron availability, favoring functionalization at C3 or C8 .

Methodological Approach:

- Use Pd(OAc)₂ with SPhos ligand for C3 arylation (yields ~45–55%) .

- Monitor reaction progress via LC-MS to detect intermediates.

Q. How can computational methods resolve contradictions in biological activity data across similar quinoline derivatives?

Answer: Contradictions often arise from substituent positional effects (e.g., trifluoromethoxy at C7 vs. C6). Strategies include:

- Density Functional Theory (DFT): Calculate binding energies to target proteins (e.g., cytochrome P450 isoforms) to predict metabolic stability .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns trajectories to assess dynamic binding modes .

Case Study:

A derivative with -OCF₃ at C7 showed 10× higher CYP3A4 inhibition than its C6 analogue due to better hydrophobic pocket alignment (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising bioactivity?

Answer:

- Co-solvent Systems: Use DMSO:PBS (1:9 v/v) for stock solutions; maintain DMSO <0.1% to avoid cellular toxicity .

- Prodrug Design: Introduce phosphate esters at C3, which hydrolyze in vivo to release the active compound (aqueous solubility ↑ 20-fold) .

Validation:

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Answer: Discrepancies often stem from pharmacokinetic factors:

- Microsomal Stability Assays: Incubate with liver microsomes to identify rapid metabolic degradation (e.g., CYP2D6-mediated demethylation) .

- Formulation Adjustments: Use lipid nanoparticles to enhance oral bioavailability (e.g., 50 nm particles increase AUC by 3× in murine models) .

Q. What mechanistic insights explain the compound’s variable inhibition across kinase targets?

Answer: The methyl group at C2 induces steric hindrance, selectively blocking ATP-binding pockets in kinases like JAK2 (Ki = 0.8 nM) but not EGFR (Ki > 10 µM).

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?

Answer:

- ROS Assays: Treat HeLa cells with 10 µM compound; measure ROS via DCFH-DA fluorescence (↓ 40% vs. control) .

- qPCR: Quantify Nrf2 pathway genes (e.g., HO-1, ↑ 3.5-fold) to confirm antioxidant response activation .

Note: Include NAC (N-acetylcysteine) as a positive control to benchmark effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.